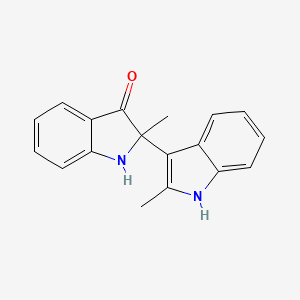
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound includes a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-4-methyl-2-oxazolidinone with phenyl isocyanate under controlled conditions. Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which involves intramolecular ring closure to form the oxazolidinone scaffold .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional protein complexes . This action disrupts bacterial growth and replication, making it effective against drug-resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar mechanism of action to linezolid.
Uniqueness
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of a hydroxy and methyl group on the oxazolidinone ring
Eigenschaften
CAS-Nummer |
29199-95-9 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
4-hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-14-9(12)11(10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
InChI-Schlüssel |
SLFHIDNRZRSIBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


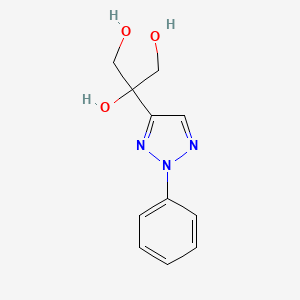
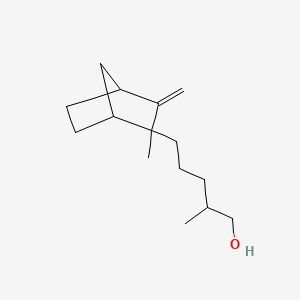
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
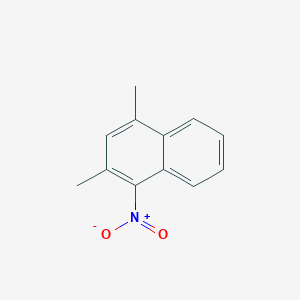
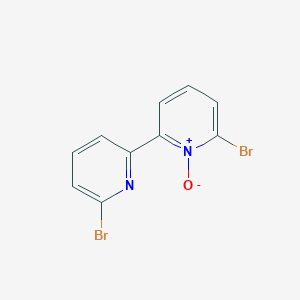
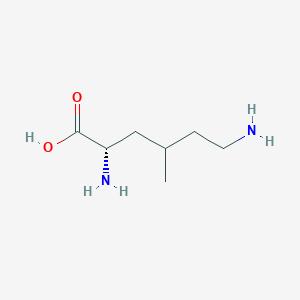
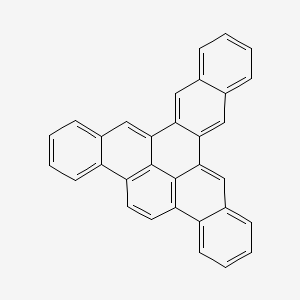

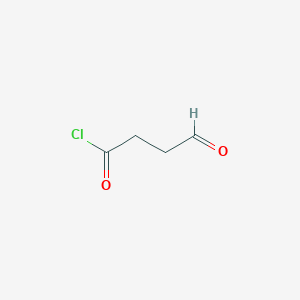
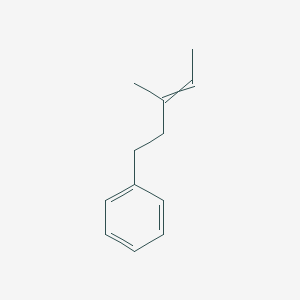
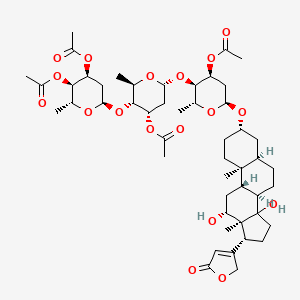
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
